molecular formula C22H20ClFN4O3 B2673833 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207014-42-3

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No. B2673833
CAS RN: 1207014-42-3
M. Wt: 442.88
InChI Key: RQEYLSFIORAJPI-UHFFFAOYSA-N
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Description

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20ClFN4O3 and its molecular weight is 442.88. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Characterization

Synthetic methodologies for generating quinazolinone derivatives and their characterization have been extensively explored due to their potential in various biological activities. For instance, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, evaluating their anti-inflammatory and analgesic activities, indicating a broad interest in exploring the therapeutic potentials of such compounds (A. A. Farag et al., 2012). This points to a significant interest in synthetic routes that might also apply to the compound of interest, emphasizing the importance of synthetic chemistry in developing novel therapeutic agents.

Fluorescent Properties for Sensing Applications

Compounds structurally related to the specified chemical have been investigated for their photophysical properties, as demonstrated by Bojinov and Panova (2007), who synthesized novel fluorophores for potential application in fluorescence-based sensors (V. Bojinov & Ionka P. Panova, 2007). Such research underscores the potential of using structurally related compounds in the development of new materials for sensing applications, highlighting the intersection between organic synthesis and materials science.

Catalytic Systems and Green Chemistry

The development of efficient catalytic systems for synthesizing heterocyclic compounds, including quinazolinones, signifies an important area of research. Kefayati et al. (2012) reported on the use of Bronsted acidic ionic liquid for the synthesis of hydroquinazoline-2,5-diones, showcasing the role of green chemistry principles in facilitating environmentally friendly synthetic routes (H. Kefayati et al., 2012). This research indicates the potential for innovative catalytic approaches to synthesize compounds similar to the one , with implications for both efficiency and environmental sustainability.

Antibacterial and Antimicrobial Applications

Research into the antibacterial and antimicrobial properties of quinazolinone derivatives has been a focus, reflecting the ongoing search for new therapeutic agents. The synthesis and evaluation of such compounds for biological activities highlight the potential of structurally related molecules in contributing to the fight against drug-resistant bacteria. For example, the synthesis and characterization of novel compounds with potential anti-inflammatory, analgesic, and antimicrobial activities illustrate the broad applicability of these molecules in pharmaceutical research (S. V Mamatha et al., 2019).

properties

IUPAC Name

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O3/c1-2-3-6-11-27-21(29)15-7-4-5-8-18(15)28(22(27)30)13-19-25-20(26-31-19)14-9-10-16(23)17(24)12-14/h4-5,7-10,12H,2-3,6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEYLSFIORAJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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